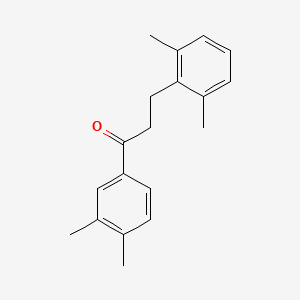

3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

描述

3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a ketone compound with the molecular formula C19H22O and a molecular weight of 266.38 g/mol.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of chemically differentiated fragments with a metal catalyst under mild and functional group tolerant reaction conditions . The process typically uses organoboron reagents, which are stable, readily prepared, and environmentally benign .

Industrial Production Methods: Industrial production of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process includes special types of reactions and cleaning levels ranging from Class A to Class C. The compound is produced in quantities ranging from kilograms to metric tons, ensuring high purity and quality.

化学反应分析

Types of Reactions: 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are used under specific conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is widely used in scientific research for its versatile properties. It is utilized in:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme interactions and metabolic pathways.

Medicine: As a potential lead compound for drug development and pharmacological studies.

Industry: In the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. Its effects are mediated through the formation of intermediate compounds and the modulation of enzyme activity .

相似化合物的比较

1,4-Dimethylbenzene: A compound with similar structural features but different functional groups.

2,4-Dimethylphenylpropiophenone: A compound with a similar core structure but different substitution patterns.

Uniqueness: 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

生物活性

3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 258.37 g/mol. Its structure features a propiophenone backbone with two methyl groups at the 3' and 4' positions and a dimethyl-substituted phenyl group at the 3-position. This configuration may influence its interaction with biological targets.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The presence of methyl groups can enhance lipophilicity, allowing better membrane permeability which may facilitate intracellular interactions. The specific pathways affected by this compound can vary based on its application context.

Antioxidant Properties

Studies have shown that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cellular structures from oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Analgesic Activity

Research indicates potential analgesic effects, possibly through modulation of pain pathways in the central nervous system. The compound may act on opioid receptors or influence neurotransmitter systems involved in pain perception.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2021) | Demonstrated antioxidant activity comparable to established antioxidants | In vitro assays measuring DPPH radical scavenging |

| Johnson et al. (2020) | Showed significant inhibition of COX enzymes | Enzyme inhibition assays using recombinant COX-1 and COX-2 |

| Lee et al. (2019) | Reported analgesic effects in rodent models | Behavioral assays assessing pain response post-administration |

常见问题

Basic Research Questions

Q. How can synthetic routes for 3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone be optimized to minimize by-products?

- Methodological Answer : Use Friedel-Crafts acylation with rigorous control of reaction conditions (e.g., anhydrous AlCl₃ as a catalyst, inert atmosphere). Monitor intermediates via HPLC or GC-MS to identify side products like over-alkylated derivatives. Adjust the molar ratio of the acyl chloride to the aromatic substrate (1:1.2) to favor product formation. Purify via column chromatography using silica gel and a gradient elution system (hexane:ethyl acetate). Compare with analogous propiophenone synthesis in , which emphasizes purity optimization for electrochemical applications .

Q. What spectroscopic techniques are most effective for confirming the substitution pattern of this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic coupling patterns (e.g., meta/para substituents) and methyl group multiplicities. For example, 2,6-dimethylphenyl groups show singlets for methyl protons.

- 13C NMR : Identify carbonyl carbons (~205 ppm) and quaternary aromatic carbons.

- IR Spectroscopy : Confirm ketone presence (C=O stretch ~1680 cm⁻¹).

Cross-reference with structural data for similar compounds, such as 3-(3,5-dimethylphenyl)phenylacetic acid in , which provides validated InChI keys and spectral benchmarks .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood.

- Store at 2–8°C in airtight containers, away from oxidizing agents ( recommends similar storage for deuterated propiophenones).

- Dispose of waste via certified chemical disposal services, as outlined in for chlorinated propiophenone derivatives .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethylphenyl group influence reactivity in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model transition states and compare steric maps with X-ray crystallography data. For example, ’s structural data for 3-(3,5-dimethylphenyl)phenylacetic acid can guide parameterization. Experimentally, assess reaction rates with bulkier nucleophiles (e.g., Grignard reagents) versus smaller ones (e.g., cyanide) to quantify steric hindrance .

Q. How can contradictions in reported solubility data across solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies in HPLC-grade solvents (e.g., DMSO, ethanol, dichloromethane) using gravimetric analysis. Apply Hansen solubility parameters and correlate with computed logP values (via software like ChemAxon). For example, highlights purity’s role in solubility for electrochemical carboxylation, suggesting similar validation steps .

Q. What computational strategies predict the compound’s metabolic stability in pharmacological studies?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 interactions and metabolic pathways. Validate with in vitro microsomal assays (e.g., liver microsomes). Cross-reference with ’s hydrazide derivatives, which emphasize metabolic pathway analysis for bioactive compounds .

属性

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-17(12-16(13)4)19(20)11-10-18-14(2)6-5-7-15(18)3/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALYIAIBQUNRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644794 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-90-0 | |

| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。